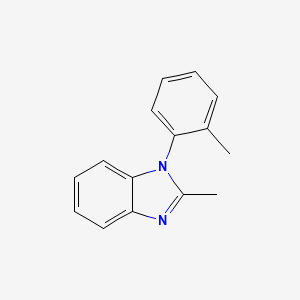

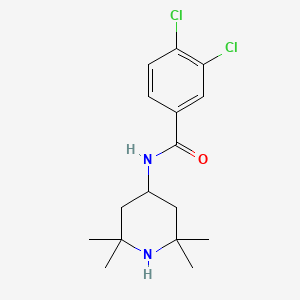

![molecular formula C19H19N5O2 B5630053 3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5630053.png)

3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis of compounds similar to “3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine” involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction. For instance, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole through a four-step process yielded a 39% overall yield, showcasing the complexity and challenges in synthesizing such heterocyclic compounds (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structures of related compounds have been analyzed using various theoretical calculations. DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been employed to understand the stability of tautomers in such compounds, providing insight into the stability and molecular geometry which is crucial for their potential applications and reactivity (Zhang et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving the compound are intricate, often involving metal-free synthesis methods for the construction of its skeleton. For example, the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation is a notable method that features direct metal-free oxidative N-N bond formation (Zheng et al., 2014).

Physical Properties Analysis

The physical properties, such as molecular and crystal structures of derivatives, are determined through X-ray diffraction analysis. These analyses reveal the conformational flexibility and the ability of such compounds to form an extended network of intramolecular and intermolecular hydrogen bonds, which plays a significant role in their reactivity and stability (Kuleshova & Khrustalev, 2000).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity, are closely related to the molecular structure and synthesis pathway. Studies on similar compounds have shown a variety of reactivity patterns depending on the functional groups present and the conditions under which they are synthesized and analyzed. For instance, the synthesis and characterization of novel compounds involving piperidine and triazolopyridines indicate a broad spectrum of chemical reactivity and potential applications (Desai, Makwana, & Senta, 2016).

Safety and Hazards

Orientations Futures

The future directions in the research of “3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine” and similar compounds involve the discovery and development of more effective and potent agents . This includes finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds, which would be very useful for the discovery of new drug candidates .

Propriétés

IUPAC Name |

(4-pyridin-3-yloxypiperidin-1-yl)-[3-(1,2,4-triazol-4-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-19(15-3-1-4-16(11-15)24-13-21-22-14-24)23-9-6-17(7-10-23)26-18-5-2-8-20-12-18/h1-5,8,11-14,17H,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJHSDYDCRJHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)C(=O)C3=CC(=CC=C3)N4C=NN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-({1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}oxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629973.png)

![N-[2-(3-chlorophenyl)ethyl]-3,5-dimethoxybenzamide](/img/structure/B5629983.png)

![N'-{(3S*,4R*)-4-isopropyl-1-[(phenylthio)acetyl]pyrrolidin-3-yl}-N,N-dimethylsulfamide](/img/structure/B5629984.png)

![(3R*,4S*)-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5629991.png)

![5-methyl-4-oxo-3-propyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5630017.png)

![5-[4-(aminomethyl)-1-piperidinyl]-2-[3-(1H-pyrazol-1-yl)propyl]-3(2H)-pyridazinone hydrochloride](/img/structure/B5630028.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(2-methylbenzyl)-3-pyrrolidinyl]-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5630047.png)

![N-(4-hydroxy-3-methoxybenzyl)-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5630062.png)

![9-(butylsulfonyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5630082.png)